molecular formula C13H19NO5 B608829 Mal-PEG1-t-butyl ester CAS No. 810677-16-8

Mal-PEG1-t-butyl ester

Cat. No.: B608829
CAS No.: 810677-16-8
M. Wt: 269.3
InChI Key: YFNQRZMVQPRONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-PEG1-t-butyl ester is a polyethylene glycol derivative containing a maleimide group and a t-butyl ester group. This compound is known for its hydrophilic polyethylene glycol spacer, which enhances its solubility in aqueous media. The maleimide group allows for specific reactions with thiol groups, making it a valuable tool in bioconjugation and drug delivery applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG1-t-butyl ester typically involves the reaction of a polyethylene glycol derivative with maleic anhydride to introduce the maleimide group. The t-butyl ester group is then introduced through esterification reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like dicyclohexylcarbodiimide .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as column chromatography and recrystallization are commonly employed to achieve the desired product quality .

Types of Reactions:

Common Reagents and Conditions:

    Thiol-containing compounds: For bioconjugation reactions.

    Acidic conditions: For hydrolysis of the t-butyl ester group.

Major Products:

Mechanism of Action

The primary mechanism of action of Mal-PEG1-t-butyl ester involves the formation of covalent bonds with thiol groups. The maleimide group reacts specifically with thiol groups to form stable thioether bonds, enabling the conjugation of biomolecules. This property is particularly useful in drug delivery and bioconjugation applications, where precise and stable linkage is required .

Comparison with Similar Compounds

  • Mal-PEG2-t-butyl ester
  • Mal-PEG3-t-butyl ester
  • Mal-PEG4-t-butyl ester

Comparison: Mal-PEG1-t-butyl ester is unique due to its specific polyethylene glycol spacer length, which provides a balance between solubility and reactivity. Compared to its analogs with longer polyethylene glycol chains, this compound offers a more compact structure, which can be advantageous in certain applications where steric hindrance is a concern .

Properties

IUPAC Name

tert-butyl 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)6-8-18-9-7-14-10(15)4-5-11(14)16/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNQRZMVQPRONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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